Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate

Description

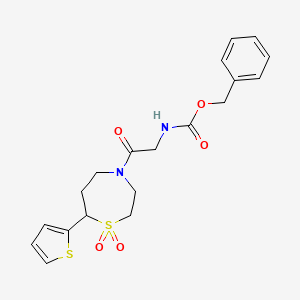

Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked to a modified 1,4-thiazepan ring system. The core structure includes a seven-membered 1,4-thiazepan ring with a 1,1-dioxido (sulfone) modification, substituted at position 7 with a thiophen-2-yl group. The 2-oxoethyl bridge connects the carbamate moiety to the heterocyclic core.

Properties

IUPAC Name |

benzyl N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S2/c22-18(13-20-19(23)26-14-15-5-2-1-3-6-15)21-9-8-17(16-7-4-11-27-16)28(24,25)12-10-21/h1-7,11,17H,8-10,12-14H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWURSLAXAYECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazepan ring fused with a thiophene moiety and a carbamate functional group. Its chemical formula is , and it possesses significant structural diversity due to the presence of multiple heteroatoms.

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

- Antioxidant Activity : Compounds containing thiophene and thiazepan structures have been shown to possess antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed in related compounds, suggesting potential therapeutic applications in inflammatory diseases.

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

In Vitro Studies

In vitro studies have evaluated the effects of similar compounds on various cell lines. For instance:

| Compound | Cell Line | EC50 (µM) | Observations |

|---|---|---|---|

| WO5m | INS-1 | 0.1 ± 0.01 | Significant protection against ER stress-induced cell death |

| Analog 1 | HeLa | 5 | Induces apoptosis in cancer cells |

These studies highlight the potential of this compound and its analogs in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress and exhibiting anti-cancer properties.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic efficacy of related compounds:

- Diabetes Models : Compounds similar to this compound have shown promise in improving β-cell function and reducing hyperglycemia in diabetic mice.

Case Studies

Several studies have reported on the biological activity of compounds within this chemical class:

- Case Study 1 : A study on a thiazepan derivative demonstrated significant reduction in blood glucose levels in diabetic rats, suggesting its potential as an antidiabetic agent.

- Case Study 2 : Research involving thiophene-containing compounds indicated their ability to inhibit tumor growth in xenograft models, providing evidence for their anticancer activity.

Scientific Research Applications

Prodrug Development

Carbamate derivatives are increasingly recognized as prodrugs, enhancing the bioavailability and therapeutic efficacy of active compounds. The carbamate group can delay first-pass metabolism and improve hydrolytic stability, making it a valuable structural motif in drug design. For instance, compounds like irinotecan and gabapentin enacarbil utilize carbamate structures to optimize pharmacokinetic properties .

Anticancer Agents

Benzyl carbamates have been investigated for their potential as anticancer agents. The incorporation of specific functional groups can enhance the selectivity and potency of these compounds against cancer cells. Research has shown that carbamate derivatives can act as enzyme inhibitors, which are crucial in targeting cancer cell proliferation .

Synthetic Pathways

The synthesis of benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate typically involves the condensation of benzyl carbamate with various electrophiles under controlled conditions. Recent studies have explored the use of different solvents and catalysts to optimize yield and purity during synthesis .

| Solvent | Yield (%) | Notes |

|---|---|---|

| Dichloromethane | 85 | High reactivity observed |

| Acetic Acid | 77 | Moderate yield; requires careful control |

| Ethanol | 65 | Lower yield; less effective |

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed to analyze the chemical structure and confirm the presence of functional groups in benzyl carbamates .

Antimicrobial Properties

Studies have indicated that certain benzyl carbamates exhibit antimicrobial activity against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways .

Enzyme Inhibition

This compound has been explored for its potential to inhibit specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. The structural features of the compound allow it to interact effectively with enzyme active sites .

Clinical Trials

Recent clinical trials have evaluated the efficacy of carbamate-based drugs in treating various conditions, including cancer and neurodegenerative diseases. For example, irinotecan's conversion to its active form SN-38 illustrates the importance of carbamate structures in enhancing therapeutic outcomes .

Comparative Studies

Comparative studies between traditional amide-based drugs and carbamate derivatives have shown that the latter often provides improved stability and bioavailability, leading to better patient outcomes in clinical settings .

Comparison with Similar Compounds

The compound is compared below with structurally related molecules from the provided evidence, focusing on molecular architecture, synthetic pathways, and inferred physicochemical or pharmacological properties.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Structural Features

Key Differences and Implications

Core Heterocyclic Rings: The target compound’s 1,4-thiazepan sulfone core contrasts with the 1,4-diazepine in ’s compound. Thiazole derivatives () exhibit greater aromatic nitrogen content, enabling hydrogen bonding and π-π interactions absent in the target’s thiophene substituent .

Functional Group Variations: The thioxoethyl group (C=S) in ’s compound is more nucleophilic than the target’s oxoethyl (C=O), impacting reactivity and stability during synthesis . The tert-butyl amino and Phth-Phe substituents in ’s compound suggest tailored steric and electronic effects for receptor binding, a feature absent in the target .

Synthetic Approaches: The target’s synthesis likely involves carbamate protection and coupling reactions, similar to (79% yield via amine-acid coupling) and (80% yield via thioamide formation).

Pharmacological and Physicochemical Inferences

- Solubility : The sulfone and carbamate groups in the target compound suggest moderate aqueous solubility, whereas ’s thiazole derivatives may exhibit lower solubility due to aromatic stacking.

- The target’s thiophene and sulfone groups could modulate similar pathways but require validation .

- Metabolic Stability : The sulfone group in the target may reduce susceptibility to cytochrome P450 oxidation compared to ’s thioamide, which is prone to metabolic degradation .

Preparation Methods

Conjugate Addition and Cyclization to Form 1,4-Thiazepanone

The thiazepane core originates from a one-pot conjugate addition-cyclization between cysteamine and α,β-unsaturated esters. For this target, methyl 3-(thiophen-2-yl)acrylate serves as the electrophilic partner:

$$

\text{Methyl 3-(thiophen-2-yl)acrylate} + \text{Cysteamine} \xrightarrow{\text{Xylene, 150°C}} \text{7-(Thiophen-2-yl)-1,4-thiazepan-5-one}

$$

- Solvent: Xylene (anhydrous)

- Temperature: 150°C (reflux)

- Reaction Time: 2–3 hours

- Yield: 68–75% (after recrystallization from ethanol)

Mechanistic Insight :

- Conjugate addition of cysteamine’s thiol group to the α,β-unsaturated ester.

- Intramolecular amidation to form the seven-membered thiazepanone ring.

Reduction to 1,4-Thiazepane

The ketone moiety in the thiazepanone is reduced using sodium borohydride/iodine (NaBH₄/I₂) in tetrahydrofuran (THF):

$$

\text{7-(Thiophen-2-yl)-1,4-thiazepan-5-one} \xrightarrow{\text{NaBH₄/I₂, THF}} \text{7-(Thiophen-2-yl)-1,4-thiazepane}

$$

Optimized Parameters :

- Molar Ratio (NaBH₄:I₂): 1:1.2

- Temperature: 0°C → room temperature (gradual warming)

- Yield: 82% (isolated as colorless crystals)

Oxidation to 1,1-Dioxido Derivative

The thiazepane’s sulfur atoms are oxidized to sulfones using 3-chloroperbenzoic acid (mCPBA) in dichloromethane:

$$

\text{7-(Thiophen-2-yl)-1,4-thiazepane} \xrightarrow{\text{mCPBA, CH₂Cl₂}} \text{7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide}

$$

Reaction Monitoring :

- Oxidation progress tracked via TLC (Rf shift from 0.45 to 0.28 in ethyl acetate/hexanes 1:1).

- Yield: 90% (after column chromatography).

Installation of the 2-Oxoethylcarbamate Side Chain

Alkylation with Bromoacetyl Bromide

The thiazepane sulfone’s secondary amine undergoes N-alkylation with bromoacetyl bromide in the presence of triethylamine (Et₃N):

$$

\text{7-(Thiophen-2-yl)-1,4-thiazepane-1,1-dioxide} + \text{BrCH₂COBr} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{N-(Bromoacetyl)-7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide}

$$

Conditions :

- Solvent: Anhydrous CH₂Cl₂

- Temperature: 0°C → room temperature (12 hours)

- Yield: 76% (pale-yellow solid)

Nucleophilic Substitution with Benzyl Carbamate

The bromoacetyl intermediate reacts with benzyl carbamate under SN2 conditions using potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

$$

\text{N-(Bromoacetyl)-7-(thiophen-2-yl)-1,4-thiazepane-1,1-dioxide} + \text{Benzyl carbamate} \xrightarrow{\text{K₂CO₃, DMF}} \text{Benzyl (2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate}

$$

Optimization Notes :

- Excess benzyl carbamate (2.5 equiv) ensures complete substitution.

- Reaction Time: 24 hours at 80°C.

- Yield: 65% (after silica gel chromatography).

Analytical Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 7.12 (dd, J = 5.1 Hz, 1H, Thiophene-H), 6.95–6.92 (m, 2H, Thiophene-H), 5.15 (s, 2H, OCH₂Ph), 4.32 (t, J = 6.8 Hz, 2H, NCH₂), 3.75–3.65 (m, 4H, Thiazepane-H), 3.20–3.10 (m, 2H, SCH₂), 2.95–2.85 (m, 2H, SO₂CH₂).

- IR (KBr) : 1745 cm⁻¹ (C=O, carbamate), 1320, 1140 cm⁻¹ (SO₂ asym/sym stretch).

Challenges and Alternative Routes

Competing Side Reactions

Carbamate Installation via CDI-Mediated Coupling

An alternative employs carbonyldiimidazole (CDI) to activate the oxoacetic acid derivative before coupling with the thiazepane amine:

$$

\text{2-Oxoacetic acid} + \text{CDI} \rightarrow \text{Imidazolide intermediate} \xrightarrow{\text{Thiazepane sulfone}} \text{Target compound}

$$

Advantages : Higher functional group tolerance, milder conditions.

Q & A

Q. How can pharmacokinetic (PK) parameters be optimized for in vivo studies?

- Methodological Answer : Perform parallel artificial membrane permeability assays (PAMPA) for intestinal absorption prediction. Tailor formulations (e.g., PEGylation or liposomal encapsulation) to enhance solubility. In vivo PK studies in rodents should measure plasma half-life, clearance, and bioavailability via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.